molecular formula C15H12N4O2S B293836 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293836
M. Wt: 312.3 g/mol
InChI Key: XNLHCBPMMJXAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits cell proliferation by inducing cell cycle arrest. In addition, it has anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential anti-cancer and anti-inflammatory properties. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments. Finally, its potential toxicity and side effects need to be further evaluated to determine its safety for clinical trials.
Conclusion:
In conclusion, 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further study. However, its mechanism of action and potential toxicity need to be further investigated before it can be used in clinical trials.

Synthesis Methods

The synthesis of 6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-methylfuran-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-amino-5-(3-methoxyphenyl)-1,2,4-thiadiazole in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 120°C for 4 hours, and the resulting compound is purified by recrystallization.

Scientific Research Applications

6-(3-Methoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S/c1-9-12(6-7-21-9)13-16-17-15-19(13)18-14(22-15)10-4-3-5-11(8-10)20-2/h3-8H,1-2H3

InChI Key

XNLHCBPMMJXAHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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